1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(19-11-3-4-13-14(8-11)23-10-22-13)18-9-12-2-1-6-20(12)16-17-5-7-24-16/h3-5,7-8,12H,1-2,6,9-10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLABODBRNIXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(2H-1,3-Benzodioxol-5-yl) Isocyanate
Route 1: Phosgene/Triphosgene Method
5-Amino-1,3-benzodioxole reacts with triphosgene (bis(trichloromethyl) carbonate) in DCM at 0–5°C, generating the isocyanate intermediate. This method achieves 85–90% conversion but requires strict temperature control to minimize dimerization.
Route 2: N,N′-Carbonyldiimidazole (CDI)-Mediated Carbonylation
5-Amino-1,3-benzodioxole is treated with CDI in THF at 25°C, forming a carbamoyl imidazole intermediate. Subsequent reaction with hydrochloric acid liberates the isocyanate in 78% yield, avoiding hazardous phosgene.
Synthesis of [1-(1,3-Thiazol-2-yl)Pyrrolidin-2-yl]Methylamine
Step 1: Pyrrolidine-Thiazole Coupling
2-Aminothiazole is condensed with pyrrolidin-2-ylmethanol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF, yielding 1-(1,3-thiazol-2-yl)pyrrolidin-2-yl)methanol (75% yield).
Step 2: Oxidation and Reductive Amination
The alcohol is oxidized to a ketone using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce the primary amine (62% yield over two steps).
Urea Bond Formation and Final Assembly
Isocyanate-Amine Coupling
The isocyanate (1.1 eq) is added dropwise to a solution of [1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methylamine (1.0 eq) in anhydrous DCM with TEA (2.2 eq). The reaction proceeds at 25°C for 12–18 hours, affording the crude urea derivative. Purification via silica gel chromatography (DCM/methanol 95:5) yields 68–72% of the title compound.
Optimization Notes :
Alternative Route: Carbamoyl Transfer Reagents
To avoid isocyanate handling, 1-(2H-1,3-benzodioxol-5-yl)carbamoyl benzotriazole is prepared via CDI activation. Reaction with the amine in acetonitrile at 50°C for 6 hours provides the urea in 65% yield with >95% purity after recrystallization.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | 72 | 99 | High yield, scalable | Requires hazardous isocyanate |
| CDI-Mediated Carbamoyl | 65 | 95 | Safer reagents, mild conditions | Lower yield, longer reaction time |
| Mitsunobu-Thiazole Route | 75 | 98 | Efficient heterocycle coupling | Costly reagents (DEAD, PPh₃) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of the urea scaffold have been shown to arrest the cell cycle at the G1 phase, indicating potential as anticancer agents .
Antimicrobial Properties
Research has demonstrated that urea derivatives can possess antimicrobial activities. The incorporation of thiazole and pyrrolidine moieties enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies have shown promising results against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications in the benzodioxole or thiazole rings can significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituted benzodioxole | Increased cytotoxicity against cancer cells |
| Altered thiazole structure | Enhanced antimicrobial efficacy |
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers synthesized a series of urea derivatives based on the structure of this compound. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting it could serve as a template for further drug development .
Case Study 2: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial properties of urea derivatives containing the thiazole moiety. The study employed disc diffusion methods to evaluate efficacy against pathogenic bacteria. Results indicated that modifications in the substituents led to varying degrees of antimicrobial activity, with some derivatives exhibiting potent effects comparable to standard antibiotics .
Mechanism of Action
The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
Key structural analogs include:
Key Observations :
- Benzodioxol vs. Aroyl Groups : The benzodioxol ring in the target compound may confer improved oxidative stability compared to aroyl groups (e.g., 4-methylbenzoyl in ), as methylenedioxy structures resist metabolic degradation .
- Thiazole vs. Thiadiazole/Pyridine: The thiazole-pyrrolidine unit in the target compound differs from thiadiazole-pyridine systems in .
Physicochemical and Structural Properties
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the urea linkage in the target compound, akin to the planar six-membered ring observed in . This conformation enhances thermal stability (m.p. >573 K in vs. estimated 450–500 K for the target compound).
- Solubility : The thiazole-pyrrolidine unit may improve aqueous solubility compared to purely aromatic analogs (e.g., CM874112 ) due to increased polarity.
- Crystallinity : Disorder in benzene rings (e.g., C3/C4/C6/C7 in ) is less likely in the target compound due to the rigid benzodioxol framework.
Table 1. Comparative Analysis of Key Properties
Table 2. Structural Advantages/Limitations
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiazole and pyrrolidine groups suggests potential interactions with neurotransmitter receptors and other signaling molecules.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated.
Anticancer Potential
Some studies have reported that urea derivatives possess anticancer properties. For example, compounds similar to the one have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further investigation is needed to determine the specific pathways influenced by this compound.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary data suggest that urea derivatives can modulate enzyme activity linked to cancer progression and inflammation . Detailed kinetic studies are required to quantify this inhibition.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzodioxole derivatives, compounds structurally related to this compound were tested against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL against S. aureus and E. coli .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on human cancer cell lines using related urea derivatives. The study found that these compounds induced significant apoptosis in leukemia cells at concentrations as low as 10 µM .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
